

Comprehensive Spectroscopic Analysis: 3-Chloro-2-fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-Chloro-2-fluoro-6-methoxybenzoic acid
CAS No.:	1782016-34-5
Cat. No.:	B2893522

[Get Quote](#)

Executive Summary & Chemical Identity

3-Chloro-2-fluoro-6-methoxybenzoic acid is a highly functionalized benzoic acid derivative often utilized as a scaffold in the synthesis of auxinic herbicides (similar to dicamba) and fluorinated pharmaceutical intermediates.^{[1][2][3]} Its unique substitution pattern—featuring a crowded aromatic ring with halogenated and methoxy groups—creates distinct spectroscopic signatures essential for structural validation.

Property	Data
CAS Number	1782016-34-5
Molecular Formula	C
	H
	ClFO
Molecular Weight	204.58 g/mol
Exact Mass	203.9990 (for
	Cl)
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound is characterized by the distinct isotopic signature of the chlorine atom and specific fragmentation pathways involving the carboxylic acid and methoxy groups.

Ionization & Isotopic Pattern

- Ionization Mode: Electrospray Ionization (ESI) in Negative Mode [M-H]

is preferred for acidic species. Electron Impact (EI, 70 eV) is common for GC-MS analysis of the methyl ester derivative.

- Molecular Ion (M

): 204 m/z (Base peak for

Cl).

- Isotopic Abundance: The presence of one chlorine atom results in a characteristic 3:1 ratio between the M

(204) and [M+2]

(206) peaks.

Fragmentation Pathway (EI)

The fragmentation logic follows standard aromatic carboxylic acid decay:

- -Cleavage: Loss of the hydroxyl radical (

OH, -17) or water (ortho-effect).

- Decarboxylation: Loss of CO

(44 Da) from the molecular ion is a primary pathway, generating the phenyl cation [C

H

CFO]

.

- Methoxy Cleavage: Loss of the methyl radical (

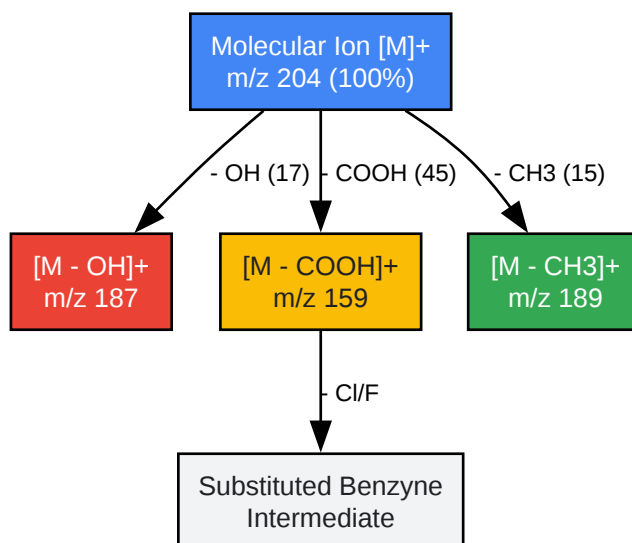
CH

, -15) or formaldehyde (CH

O, -30).

Fragmentation Logic Diagram

The following diagram illustrates the primary fragmentation pathways observed in the mass spectrum.



[Click to download full resolution via product page](#)

Figure 1: Proposed fragmentation pathway for **3-Chloro-2-fluoro-6-methoxybenzoic acid** under EI conditions.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the carboxylic acid dimer and the halogenated aromatic ring vibrations.

Functional Group	Wavenumber (cm)	Assignment & Characteristics
O-H Stretch	2800 – 3200	Broad, strong absorption due to carboxylic acid dimerization (H-bonding).
C=O Stretch	1680 – 1710	Strong, sharp peak. Lower frequency than typical esters due to conjugation and H-bonding.
C=C Aromatic	1580 – 1610	Medium intensity. Ring breathing modes of the tetrasubstituted benzene.
C-O Stretch	1250 – 1280	Strong. Asymmetric stretching of the aryl alkyl ether (Ar-O-CH).
C-F Stretch	1100 – 1200	Strong. Characteristic of aryl fluorides.
C-Cl Stretch	700 – 800	Medium/Strong. Aryl chloride vibration, often obscured in the fingerprint region.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for confirming the regiochemistry of the substituents. The data below represents the predicted chemical shifts and coupling constants based on substituent additivity rules for CDCl

solution.

H NMR (400 MHz, CDCl)

The aromatic region contains only two protons, H4 and H5, which are ortho to each other.

- 11.0 – 13.0 ppm (1H, br s): Carboxylic acid proton (-COOH). Exchangeable with D₂O.
- 7.35 ppm (1H, dd, 2H): H4.
 - Located ortho to the Chlorine (C3) and para to the Fluorine (C2).
 - Coupling: It shows a large ortho-coupling to H5 (8.5 Hz) and a medium meta-coupling to the Fluorine (5.5 Hz).
- 6.75 ppm (1H, d, 2H): H5.
 - Located ortho to the Methoxy group (C6). The electron-donating effect of the methoxy group significantly shields this proton, shifting it upfield.
 - Coupling: Dominant ortho-coupling to H4 (8.5 Hz). The para-coupling to Fluorine (5.5 Hz) is typically small (< 1.5 Hz) and may appear as line broadening rather than a distinct split.
- 3.95 ppm (3H, s): Methoxy protons (-OCH₃).

C NMR (100 MHz, CDCl₃)

The

¹³C spectrum will show 8 distinct carbon environments. Note that C-F coupling will split carbon signals into doublets.

Carbon	Shift (ppm)	Multiplicity ()	Assignment
C=O	165.5	d, Hz	Carboxylic Acid Carbon
C2	154.0	d, Hz	C-F (Direct coupling)
C6	151.5	d, Hz	C-OMe (Ipso to OMe)
C4	131.0	d, Hz	Aromatic C-H (Meta to F)
C3	118.5	d, Hz	C-Cl (Ortho to F)
C1	115.0	d, Hz	Ipso to COOH
C5	108.5	s (or small d)	Aromatic C-H (Para to F)
OMe	56.5	s	Methoxy Carbon

F NMR (376 MHz, CDCl₃)

- 115 to -120 ppm: Single multiplet. The signal will be split into a doublet of doublets due to coupling with H4 (meta) and potentially H5 (para, weak).

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra free from artifacts:

- Solvent Choice: Use DMSO-d₆ if the acid is insoluble in CDCl₃, though CDCl₃ is preferred for sharper resolution of the acidic proton.
- Concentration: Dissolve 10-15 mg of the sample in 0.6 mL of solvent.
- Filtration: Filter the solution through a cotton plug in a glass pipette to remove suspended solids which cause line broadening.
- Reference: Use Tetramethylsilane (TMS, 0.1% in CDCl₃) or the residual solvent peak (CHCl₃, 7.26) as the internal standard.

GC-MS Derivatization (Methylation)

Direct analysis of carboxylic acids by GC-MS can be poor due to tailing. Derivatization to the methyl ester is recommended:

- Dissolve 5 mg of sample in 0.5 mL Methanol.
- Add 0.5 mL of TMS-Diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains.
- Stir for 10 minutes at room temperature.
- Quench with 1 drop of acetic acid (until colorless).
- Inject 1 µL into the GC-MS.

References

- National Institute of Standards and Technology (NIST). NIST Mass Spectrometry Data Center. Available at: [\[Link\]](#) (Accessed for general benzoic acid fragmentation patterns).
- SDBS. Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [\[Link\]](#) (Comparative data for 2-fluoro-6-methoxybenzoic acid derivatives).
- Zhang, Y., et al. (2020). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research. (Provides context on the synthesis and characterization of similar crowded fluoro-benzoic acids).
- PubChem. Compound Summary for CAS 1782016-34-5. National Library of Medicine. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS [\[chemicalbook.com\]](https://www.chemicalbook.com)
- 2. [namiki-s.co.jp](https://www.namiki-s.co.jp) [\[namiki-s.co.jp\]](https://www.namiki-s.co.jp)
- 3. 3-Chloro-2-fluoro-6-methoxybenzoic acid (1 x 1 g) | Alchimica [\[shop.alchimica.cz\]](https://shop.alchimica.cz)
- 4. Page not found - Documentation [\[docs.chemaxon.com:443\]](https://docs.chemaxon.com:443)
- To cite this document: BenchChem. [Comprehensive Spectroscopic Analysis: 3-Chloro-2-fluoro-6-methoxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2893522/docs#comprehensive-spectroscopic-analysis-3-chloro-2-fluoro-6-methoxybenzoic-acid\]](https://www.benchchem.com/product/b2893522/docs#comprehensive-spectroscopic-analysis-3-chloro-2-fluoro-6-methoxybenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)